5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
5-Methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core fused with a triazole ring. Its structure features a 5-methylfuran-2-yl substituent at position 7 and a phenyl carboxamide group at position 4. The compound belongs to a class of heterocycles known for their structural resemblance to purines, enabling diverse biological interactions.
Properties
IUPAC Name |
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-8-9-14(25-11)16-15(12(2)21-18-19-10-20-23(16)18)17(24)22-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,22,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOPRQKGVOAUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase. CDK2 is a crucial regulator of the cell cycle and has been a target for cancer treatment.
Mode of Action
Related compounds have shown inhibitory activity against cdk2. They bind to the active site of the enzyme, preventing its interaction with cyclin A2, thus inhibiting the progression of the cell cycle.
Biochemical Analysis
Biological Activity
5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused with a pyrimidine ring. Its molecular formula is with a molecular weight of 381.5 g/mol. The structure includes various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₂ |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 941947-46-2 |
Antiviral Properties
Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral activity. Specifically, compounds similar to 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown effectiveness against various viruses such as influenza and HIV. A study demonstrated that the compound inhibited the PA-PB1 interaction in influenza virus at non-toxic concentrations, highlighting its potential as an antiviral agent .
Anticancer Activity
The compound has also been evaluated for anticancer properties. It has been shown to inhibit multiple cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells. For instance, derivatives from the same scaffold have been reported to exhibit low μM IC50 values against CDK-2, indicating strong potential for further development as anticancer therapeutics .
The biological activity of 5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Replication : The compound's mechanism involves disrupting viral protein interactions necessary for replication.
- CDK Inhibition : By competing at the ATP-binding site of CDKs, it can modulate cell cycle progression and induce apoptosis in cancer cells.
Study on Influenza Virus
In a recent study focusing on influenza virus inhibition, derivatives of the compound were synthesized and tested for their ability to disrupt PA-PB1 complex formation. The results indicated that certain modifications led to enhanced antiviral activity with lower cytotoxicity .
Anticancer Efficacy Evaluation
Another study evaluated the anticancer potential of the compound against various cancer cell lines. The results showed that it effectively inhibited cell growth at concentrations that did not affect normal cells significantly. This selectivity is crucial for developing safer cancer therapies .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Staphylococcus aureus | 0.45 µM |
| Bacillus subtilis | 0.50 µM |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .
2. Anticancer Potential
Compounds with similar structures have been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. The inhibition of CDK2 can affect the transition from the G1 phase to the S phase of the cell cycle, potentially leading to reduced proliferation of cancer cells .
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that compounds in this class may exhibit favorable absorption and distribution characteristics. Further research is needed to fully elucidate their pharmacokinetic profiles and potential therapeutic windows.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The researchers found that modifications to the structure could enhance potency and selectivity against specific pathogens.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. Results showed significant decreases in cell viability at concentrations correlating with CDK2 inhibition.
Comparison with Similar Compounds
2-Amino-5-Methyl-N-(p-Tolyl)-7-(3,4,5-Trimethoxyphenyl) Analogs (Compound 5a)
- Substituents : 3,4,5-Trimethoxyphenyl (position 7), p-tolyl carboxamide (position 6).
- Synthesis: Optimized via a three-component Biginelli-like reaction using benzaldehydes, triazole-3,5-diamine, and acetoacetamides. Catalysts (e.g., acetic acid) and solvents (e.g., ethanol) were critical for yield optimization (up to 80%) .
2-(Benzylthio)-7-Aryl Derivatives (Compounds 1, 10, 13, 16)
- Substituents: Varied aryl groups at position 7 (e.g., 4-isopropylphenyl, 4-isopropoxyphenyl, 4-dimethylaminophenyl) with a benzylthio group at position 2.
- Synthesis: One-pot reactions of benzaldehydes, acetoacetamide, and 3-amino-5-(benzylthio)-1,2,4-triazole under nitrogen atmosphere. Yields ranged from 33% to 80% .
- Key Difference : The benzylthio group introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to the target compound’s carboxamide moiety.
Ethyl 5-Chloromethyl-2-Methylsulfanyl-7-Phenyl Derivatives
- Substituents : Chloromethyl (position 5), methylsulfanyl (position 2), and phenyl (position 7).
- Synthesis: Microwave-assisted three-component condensation of 4-chloroacetylacetic ester, benzaldehyde, and 3-amino-5-methylthio-1,2,4-triazole. Single-crystal X-ray analysis confirmed a planar bicyclic core with intermolecular hydrogen bonding .
- Key Difference : The chloromethyl group may confer electrophilic reactivity, unlike the methylfuran group, which is electron-rich and capable of π-π stacking.
Table 1: Comparative Analysis of Key Analogs
Key Observations:
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in Compound 5a) may enhance interactions with bacterial DNA gyrase .
- The methylfuran group in the target compound could improve metabolic stability compared to hydrolytically labile groups like esters .
Synthetic Efficiency :
- Multi-component reactions (e.g., Biginelli-like) are dominant, with yields heavily dependent on catalysts (e.g., acetic acid) and solvent polarity .
Crystallographic Insights :
- Planar triazolo[1,5-a]pyrimidine cores facilitate intermolecular hydrogen bonding, as seen in ’s crystal structure, which could influence solid-state stability .
Q & A
Q. Case Study :
- Substituent : 5-Methylfuran introduces steric hindrance, directing cyclization to the 1,5-a position.
- Byproduct Mitigation : Use of anhydrous conditions reduces hydrolysis of carboxamide intermediates .
What spectroscopic and chromatographic methods are critical for structural validation?
Basic Research Focus
¹H NMR (400 MHz) is essential for identifying key protons:
- Triazole ring: δ 7.8–8.2 ppm (singlet for H-2) .
- Pyrimidine NH: δ 10.5–11.0 ppm (broad, exchangeable) .
- Carboxamide: δ 6.5–7.5 ppm (N-phenyl protons).
IR spectroscopy confirms carboxamide C=O stretches (~1680 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) . Purity is validated via TLC (silica GF254, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) .
How do contradictory biological activity data for analogous compounds inform target validation?
Advanced Research Focus
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or substituent effects. For example, trifluoromethyl groups in related pyrazolo[1,5-a]pyrimidines enhance metabolic stability but reduce solubility, skewing IC₅₀ values . Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) clarify mechanisms.
Q. Methodological Approach :
SAR Analysis : Compare substituent effects (e.g., methylfuran vs. phenyl) on activity.
Solubility Optimization : Use logP calculations (e.g., ClogP ~3.5 for this compound) to balance lipophilicity .
Metabolic Profiling : LC-MS/MS identifies degradation pathways (e.g., oxidative defuranization) .
What strategies resolve crystallization challenges for X-ray diffraction studies?
Advanced Research Focus
Crystallization of triazolopyrimidines is hindered by conformational flexibility. Slow evaporation from DMSO/water mixtures (7:3 v/v) at 4°C promotes single-crystal growth . For recalcitrant compounds, co-crystallization with heavy atoms (e.g., PtCl₄) or isomorphous replacement with brominated analogs (e.g., 5-bromo derivatives) enhances diffraction quality .
How can computational modeling predict interaction with biological targets?
Advanced Research Focus
Docking studies (AutoDock Vina) using homology-modeled enzymes (e.g., kinase domains) identify key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
